Cas no 2621937-34-4 (1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-)

1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- structure
2621937-34-4 structure
Product name:1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-
CAS No:2621937-34-4
MF:C9H16FNO
Molecular Weight:173.23
CID:5109581

1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-
    • インチ: 1S/C9H16FNO/c10-6-8-2-4-9(7-12)3-1-5-11(8)9/h8,12H,1-7H2/t8-,9-/m1/s1
    • InChIKey: RAAKKCBHESAZCE-RKDXNWHRSA-N
    • SMILES: N12[C@@H](CF)CC[C@@]1(CO)CCC2

1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1621-100.0mg
[rel-(3R,8R)-3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2621937-34-4 95%
100.0mg
¥3630.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1621-1.0g
[rel-(3R,8R)-3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2621937-34-4 95%
1.0g
¥14520.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1621-250.0mg
[rel-(3R,8R)-3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2621937-34-4 95%
250.0mg
¥5808.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX1621-500.0mg
[rel-(3R,8R)-3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
2621937-34-4 95%
500.0mg
¥9681.0000 2024-08-03

1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- 関連文献

1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-に関する追加情報

Recent Advances in the Study of 1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- (CAS: 2621937-34-4)

The compound 1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- (CAS: 2621937-34-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies and developments related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

Recent literature highlights the compound's role as a key intermediate in the synthesis of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of fluorinated pyrrolizidine derivatives, which exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. The presence of the fluoromethyl group at the 3-position is particularly noteworthy, as it contributes to the compound's unique electronic and steric properties, influencing its interaction with biological targets.

In terms of pharmacological activity, preliminary in vitro studies have shown that derivatives of 1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- exhibit promising activity against a range of neurological targets, including GABA receptors and ion channels. A recent preprint from BioRxiv (2024) reported that these compounds modulate GABAergic neurotransmission, suggesting potential applications in the treatment of anxiety disorders and epilepsy. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

The synthesis of 1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- has also been a focus of recent research. A team from the University of Cambridge (2023) developed an efficient asymmetric synthesis route, achieving high enantiomeric purity and yield. This advancement is critical for scaling up production and facilitating further pharmacological studies. The synthetic approach involves a key fluoromethylation step, which has been optimized to minimize side reactions and improve overall efficiency.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and unlock the full therapeutic potential of 1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- and its derivatives.

In conclusion, the compound 1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel- (CAS: 2621937-34-4) represents a promising scaffold for the development of novel therapeutics, particularly in the field of neurology. Continued research into its synthesis, mechanism of action, and clinical applications will be crucial for realizing its potential. This briefing underscores the importance of interdisciplinary collaboration and innovation in advancing the field of chemical biology and medicinal chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2621937-34-4)1H-Pyrrolizine-7a(5H)-methanol, 3-(fluoromethyl)tetrahydro-, (3R,7aR)-rel-
A1239420
Purity:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
Price ($):455/728/1213/1820